2-(4-Chlorophenoxy)-2-methylpropanamide

Description

BenchChem offers high-quality 2-(4-Chlorophenoxy)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

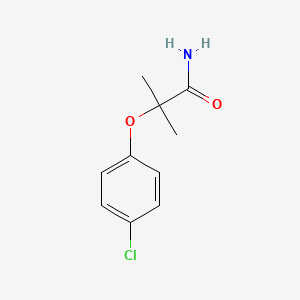

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXPFHLRADFKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205134 | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5658-61-7 | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005658617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-(4-Chlorophenoxy)-2-methylpropanamide (Clofibramide)

From Fibrate Prototype to E3 Ligase Ligand: A Structural & Functional Analysis

Executive Summary

2-(4-Chlorophenoxy)-2-methylpropanamide (CAS: 5658-61-7), commonly known as Clofibramide , occupies a unique dual position in pharmaceutical history. Originally synthesized in the 1960s as part of the Imperial Chemical Industries (ICI) screening program that led to the discovery of fibrates, it was long regarded primarily as a stable metabolic precursor to clofibric acid. However, recent chemoproteomic profiling in 2026 has radically repositioned this scaffold. No longer viewed solely as a PPAR-alpha agonist prodrug, Clofibramide has emerged as a direct ligand for SYVN1 (Synoviolin) , an E3 ubiquitin ligase, opening new avenues for Targeted Protein Degradation (TPD) and PROTAC development.

This guide analyzes the synthesis, historical pharmacology, and the newly discovered E3 ligase binding properties of Clofibramide.

Chemical Identity & Synthesis

Clofibramide is the primary amide derivative of clofibric acid. Its physicochemical profile is characterized by higher hydrolytic stability compared to its ester counterpart (Clofibrate).

Structural Properties

| Property | Value |

| IUPAC Name | 2-(4-Chlorophenoxy)-2-methylpropanamide |

| Common Name | Clofibramide |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| CAS Number | 5658-61-7 |

| Key Functional Groups | Phenoxy ether, Gem-dimethyl, Primary Amide |

| Lipophilicity (LogP) | ~1.8 (Predicted) |

Synthetic Pathway

The synthesis of Clofibramide follows the classic aryloxyisobutyric acid pathway established by Thorp and Waring. The process relies on the Bargellini reaction or nucleophilic substitution using 2-bromo-2-methylpropanamide.

Method A: Acid Chloride Route (Historical Standard)

-

Etherification: 4-Chlorophenol is reacted with acetone and chloroform in the presence of KOH (Bargellini) or with ethyl 2-bromo-2-methylpropionate to yield Clofibrate (ester).

-

Hydrolysis: The ester is hydrolyzed to Clofibric Acid.

-

Amidation: The acid is converted to the acid chloride (using SOCl₂) and subsequently reacted with aqueous ammonia to yield the amide.

Method B: Direct Alkylation (Streamlined) Direct alkylation of 4-chlorophenol with 2-bromo-2-methylpropanamide in the presence of a base (e.g., K₂CO₃ in DMF) yields Clofibramide in a single step, avoiding the acid intermediate.

Figure 1: Direct synthesis of Clofibramide via nucleophilic substitution.

Historical Pharmacology: The Fibrate Era (1962–2000s)

Discovery Context (ICI Program)

In the seminal 1962 study by Thorp and Waring at ICI, a vast library of aryloxyisobutyric acid derivatives was screened for hypolipidemic activity in rats. The goal was to find non-hormonal agents to lower cholesterol.

-

The Lead: Ethyl 2-(4-chlorophenoxy)-2-methylpropionate (Clofibrate) was selected for commercialization (Atromid-S) due to favorable pharmacokinetics.

-

The Amide: Clofibramide was tested and found to be active.[1] Like the ester, it acts as a prodrug . In vivo, amidases hydrolyze the amide bond to release the free Clofibric Acid , which then activates PPAR-alpha (Peroxisome Proliferator-Activated Receptor alpha).

Mechanism of Action (Classical)

-

Ingestion: Clofibramide is absorbed.

-

Bioactivation: Hepatic amidases convert Clofibramide

Clofibric Acid + Ammonia. -

Nuclear Receptor Binding: Clofibric Acid binds to the Ligand Binding Domain (LBD) of PPAR

. -

Transcription: Heterodimerization with RXR and binding to PPREs (Peroxisome Proliferator Response Elements) increases expression of Lipoprotein Lipase (LPL) and ApoA-I, lowering triglycerides.

Why was the Ester chosen over the Amide? Esters are generally hydrolyzed more rapidly than primary amides by non-specific esterases in the blood and liver, providing a faster onset of action. The amide's stability, while chemically advantageous, likely resulted in slower bioactivation in early kinetic studies.

The Modern Renaissance: E3 Ligase Ligand (2026)[2][3]

A paradigm shift occurred in 2026 when chemoproteomic studies identified the clofibric scaffold as a binder for SYVN1 (Synoviolin), an endoplasmic reticulum-associated E3 ubiquitin ligase.

Clofibramide as a Functional Ligand

Unlike the PPAR

-

Thermal Shift Assay: Clofibramide (referred to as "Compound 8" in recent literature) stabilized SYVN1 against heat-induced aggregation, confirming direct binding.[1]

-

PROTAC Application: This discovery allows Clofibramide (and the acid) to serve as the E3-recruiting warhead in PROTACs (Proteolysis Targeting Chimeras).[2][3] By linking Clofibramide to a target protein ligand (e.g., a BRD4 inhibitor), researchers can induce the ubiquitination and degradation of the target protein via the SYVN1 pathway.[1][2][3]

Comparative Mechanism: PPAR vs. SYVN1

Figure 2: Divergent signaling pathways. Left: The classical metabolic activation for lipid control. Right: The direct recruitment of E3 ligase for protein degradation.

Experimental Protocols

Synthesis of Clofibramide (Bench Scale)

Objective: Preparation of high-purity amide for biological testing.

-

Reagents: 4-Chlorophenol (10 mmol), 2-bromo-2-methylpropanamide (10 mmol), Anhydrous K₂CO₃ (15 mmol), DMF (20 mL).

-

Procedure:

-

Dissolve 4-chlorophenol in DMF under N₂ atmosphere.

-

Add K₂CO₃ and stir at 60°C for 30 minutes to generate the phenoxide.

-

Add 2-bromo-2-methylpropanamide dropwise.

-

Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol/water.

-

-

Yield: Typically 75–85%. White crystalline solid.

Thermal Shift Assay (SYVN1 Binding)

Objective: Validate binding of Clofibramide to SYVN1.

-

Preparation: Express and purify Recombinant SYVN1 protein.

-

Incubation: Mix SYVN1 (2 µM) with Clofibramide (10–100 µM) and SYPRO Orange dye.

-

Measurement: Perform melt curve analysis using qPCR machine (25°C to 95°C, 0.5°C/min).

-

Analysis: A positive shift in melting temperature (

) compared to DMSO control indicates ligand stabilization.

References

-

Thorp, J. M., & Waring, W. S. (1962). Modification of the distribution and excretion of lipids and sterols in the rat. Nature, 194, 948–949. Link

- The foundational paper describing the discovery of the fibrate class and the activity of aryloxyisobutyric acid deriv

-

Warren, J., Munakala, A., Zientek, K. D., et al. (2026). Identification of clofibric acid as a SYVN1 ligand for PROTAC development.[1][2][4][5] bioRxiv.[4] Link

- The breakthrough study identifying the clofibric acid/amide scaffold as a ligand for the E3 ligase SYVN1.

- Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press. General reference for the bioisosteric replacement of esters with amides in drug design.

-

ChemicalBook. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropanamide Product Properties. Link

- Source for physicochemical data and CAS verific

Sources

Technical Analysis: 2-(4-Chlorophenoxy)-2-methylpropanamide in Clofibrate Metabolism

[1][2]

Executive Summary

This technical guide addresses the specific status of 2-(4-Chlorophenoxy)-2-methylpropanamide within the metabolic landscape of the lipid-lowering agent clofibrate .[1][2] While often mistaken for a Phase II metabolic conjugate or a minor oxidative product, this molecule primarily functions as a critical analytical artifact derived from the ex vivo ammonolysis of clofibryl glucuronide.[2]

For researchers and DMPK (Drug Metabolism and Pharmacokinetics) scientists, distinguishing between biological metabolism and method-induced transformation is paramount.[2] This guide details the mechanistic origin of the amide, provides protocols for its differentiation from true metabolites, and outlines extraction methodologies to prevent its formation during bioanalysis.[2]

Chemical Identity and Metabolic Context[1][2][3][4][5][6][7]

The Molecule[2][3][4][8][9]

-

Relation to Parent: Primary amide derivative of the active metabolite, Clofibric Acid (2-(4-chlorophenoxy)-2-methylpropanoic acid).[1][2]

-

Structural Significance: Unlike the parent drug (an ethyl ester) or the active metabolite (a carboxylic acid), the amide possesses a neutral, stable terminal group, altering its chromatographic retention and ionization properties.[2]

The "Hidden" Pathway: Artifact vs. Metabolite

Standard clofibrate metabolism proceeds via rapid hydrolysis to clofibric acid, followed by hepatic conjugation to form clofibryl acyl glucuronide .[2]

Historically, the detection of 2-(4-Chlorophenoxy)-2-methylpropanamide in urine samples led to confusion regarding alternative metabolic pathways.[2] However, rigorous forensic and toxicological analysis has established that this amide is rarely a product of enzymatic biotransformation in humans.[2] Instead, it is generated chemically during alkaline extraction procedures—specifically when ammonium hydroxide (NH₄OH) is used to basify urine samples containing high concentrations of the reactive acyl glucuronide.[2]

Mechanism of Formation (The Ammonolysis Trap)

The clofibryl glucuronide is an acyl glucuronide , a class of conjugates known for their chemical reactivity.[2] In the presence of ammonia (often used in solid-phase extraction or liquid-liquid extraction buffers), the ester bond between the clofibric acid moiety and the glucuronic acid undergoes nucleophilic attack by the ammonia molecule.[2]

2This conversion is non-enzymatic and occurs ex vivo, potentially leading to:

-

False Positive: Identification of a "novel" amide metabolite.[2]

-

Quantitative Error: Underestimation of the glucuronide fraction and the total drug clearance.

Metabolic Pathway Visualization[2]

The following diagram illustrates the distinction between the biological metabolic route and the analytical artifact pathway.

Figure 1: Biological metabolism of clofibrate (Green) versus the ex vivo artifact pathway (Red) leading to amide formation.[2]

Analytical Differentiation & Detection

To ensure data integrity, researchers must validate that the amide detected is not a method-induced artifact.[2]

Comparative Properties Table

| Feature | Clofibric Acid | Clofibryl Glucuronide | 2-(4-Chlorophenoxy)-2-methylpropanamide |

| Origin | Biological (Hydrolysis) | Biological (Phase II) | Artifact (Chemical) |

| Polarity | Acidic (pKa ~ 3.[2]0) | Highly Polar (Acidic) | Neutral |

| LC Retention | Moderate | Early Eluting | Late Eluting (Reverse Phase) |

| MS Transition | (-) Ion Mode (Deprotonated) | (-) Ion Mode | (+) Ion Mode (Protonated) |

| Stability | Stable | Unstable (Alkaline pH) | Highly Stable |

Diagnostic Workflow

If the amide is detected in a sample:

-

Check Extraction pH: Was Ammonia or high pH buffer used?

-

Re-analyze without Ammonia: Repeat extraction using a non-nucleophilic base (e.g., dilute NaOH/KOH without ammonium ions) or acidic extraction.[2]

-

Result Interpretation: If the amide peak disappears in the ammonia-free extraction, it is an artifact.[2]

Experimental Protocols

Protocol A: Artifact-Free Extraction of Clofibric Acid & Glucuronide

Objective: To extract clofibrate metabolites from urine without inducing amide formation.

Reagents:

Step-by-Step:

-

Sample Prep: Aliquot 100 µL of urine into a glass tube.

-

Acidification: Add 10 µL of 0.1 M Formic Acid to lower pH to ~3.0. (Stabilizes the acyl glucuronide).[2]

-

Extraction: Add 500 µL of Ethyl Acetate. Vortex vigorously for 30 seconds.[2]

-

Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Collection: Transfer the organic (upper) layer to a clean vial.

-

Evaporation: Evaporate to dryness under nitrogen at 35°C.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 50:50 Water:Acetonitrile + 0.1% Formic Acid).

-

Analysis: Inject into LC-MS/MS.

Protocol B: Synthesis of Reference Standard (Amide)

Objective: To synthesize 2-(4-Chlorophenoxy)-2-methylpropanamide for use as a retention time marker.

Reagents:

Step-by-Step:

-

Activation: Dissolve Clofibric Acid in DCM. Add Thionyl Chloride dropwise under stirring at 0°C. Reflux for 1 hour to form the acid chloride.

-

Evaporation: Remove excess SOCl₂ and solvent under reduced pressure.

-

Amidation: Redissolve the residue in cold DCM. Add concentrated NH₄OH dropwise (excess).[2]

-

Precipitation: The amide will precipitate or partition into the organic phase.[2]

-

Wash: Wash the organic layer with water (2x), 1M HCl (to remove unreacted amine), and Brine.[2]

-

Purification: Recrystallize from ethanol/water.

-

Verification: Confirm structure via NMR and MS (Expected M+H: ~214/216 m/z).

References

-

Formation of 2-(4-Chlorophenoxy)-2-Methylpropanamide from a Clofibrate Metabolite During Extraction of Urine. Source: Journal of Analytical Toxicology URL:[Link][2]

-

Clofibric Acid (PubChem Compound Summary). Source: National Center for Biotechnology Information URL:[2][Link][2]

-

Metabolism and pharmacokinetics of etofylline clofibrate. Source: PubMed URL:[2][4][Link]

-

Characterization of Clofazimine Metabolism (Comparative Methodology). Source: Antimicrobial Agents and Chemotherapy URL:[2][Link][2]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Clofibrate | lipid-lowering agent | agonist of PPAR | CAS# 637-07-0 | InvivoChem [invivochem.com]

- 3. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effect of clofibrate on lipoprotein metabolism in hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Chlorophenoxy)-2-methylpropanamide: From Lipid Modulation to E3 Ligase Recruitment

Topic: Chemical Structure and Properties of 2-(4-Chlorophenoxy)-2-methylpropanamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Chlorophenoxy)-2-methylpropanamide, historically known as Clofibramide , occupies a unique niche in medicinal chemistry. Originally characterized as a stable amide derivative of the hypolipidemic agent clofibric acid, it has recently re-emerged in the field of Targeted Protein Degradation (TPD). While its classic pharmacological profile is defined by its hydrolysis to a PPAR-

Part 1: Molecular Architecture & Physicochemical Profile

Chemical Identity

The compound is the primary amide analogue of clofibrate. Unlike its ester counterpart (clofibrate), the amide functionality confers distinct hydrogen-bonding capabilities and hydrolytic stability, altering its pharmacokinetic behavior and binding affinity.

| Attribute | Technical Specification |

| IUPAC Name | 2-(4-Chlorophenoxy)-2-methylpropanamide |

| Common Name | Clofibramide |

| CAS Registry Number | 5658-61-7 |

| Molecular Formula | C |

| Molecular Weight | 213.66 g/mol |

| SMILES | CC(C)(C(=O)N)OC1=CC=C(C=C1)Cl |

| InChI Key | GLBNTBLOLXXOFK-UHFFFAOYSA-N |

Physicochemical Properties

The gem-dimethyl group adjacent to the amide creates a steric shield, influencing both the rate of hydrolysis and the conformation of the phenoxy tail.

| Property | Value / Description | Relevance |

| Physical State | White to off-white solid | Handling and formulation stability. |

| Solubility | Low in water; Soluble in DMSO, EtOH, DCM | Requires organic co-solvents for biological assays. |

| Lipophilicity (LogP) | ~1.7 – 2.1 (Predicted) | Moderate membrane permeability; less lipophilic than clofibrate ester. |

| H-Bond Donors | 1 (Amide NH | Critical for binding site interactions (e.g., SYVN1). |

| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | Facilitates dipole interactions. |

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 2-(4-Chlorophenoxy)-2-methylpropanamide typically proceeds via the activation of clofibric acid. The steric hindrance of the

Core Synthesis Protocol

Reaction Type: Nucleophilic Acyl Substitution (Ammonolysis)

-

Etherification (Precursor Synthesis):

-

Reagents: 4-Chlorophenol + Acetone/Chloroform (Barger-Weiler) or 4-Chlorophenol + 2-Bromo-2-methylpropanoic acid.

-

Conditions: NaOH, Reflux.

-

Product: Clofibric Acid (2-(4-chlorophenoxy)-2-methylpropanoic acid).

-

-

Activation:

-

Amidation:

-

Reagents: Aqueous Ammonia (NH

OH) or Ammonia gas in Dichloromethane (DCM). -

Conditions: 0°C to Room Temperature.

-

Purification: Recrystallization from Ethanol/Water.

-

Visualization of Synthetic Workflow

Figure 1: Step-wise synthetic route from 4-chlorophenol to the target amide via acid chloride activation.

Part 3: Biological Interface & Pharmacodynamics

Classical Pharmacology: Lipid Regulation

Historically, the amide was investigated as a prodrug for Clofibric Acid .

-

Mechanism: Upon systemic absorption, hepatic amidases hydrolyze the amide bond.

-

Target: The released acid acts as an agonist for PPAR-

(Peroxisome Proliferator-Activated Receptor alpha), regulating gene expression involved in lipid metabolism (e.g., LPL induction, ApoC-III suppression). -

Advantage: The amide form reduces gastric irritation compared to the free acid and offers different solubility kinetics than the ethyl ester (Clofibrate).

Emerging Application: Targeted Protein Degradation (TPD)

Recent studies (2024-2026) have pivoted the use of this molecule from a metabolic prodrug to a functional ligand in chemical biology.

-

Target Identification: 2-(4-Chlorophenoxy)-2-methylpropanamide has been identified as a ligand for SYVN1 (Synoviolin) , a RING-type E3 ubiquitin ligase resident in the Endoplasmic Reticulum (ER).

-

Mechanism of Action:

-

Binding: The amide binds to SYVN1, stabilizing the protein (confirmed via Cellular Thermal Shift Assay - CeTSA).

-

Recruitment: When conjugated via a linker to a target protein ligand (e.g., JQ1 for BRD4), it functions as the "warhead" of a PROTAC.

-

Degradation: The chimera brings the target protein (POI) into proximity with SYVN1, triggering polyubiquitination and subsequent proteasomal degradation.

-

Key Insight: This discovery expands the "toolbox" of E3 ligases available for PROTAC design beyond the standard Cereblon (CRBN) and VHL ligases, offering new avenues for degrading ER-associated or membrane-bound proteins.

Mechanism of Action Diagram

Figure 2: Mechanism of Clofibramide-based PROTACs recruiting SYVN1 for targeted protein degradation.

Part 4: Analytical Characterization

To validate the synthesis and purity of 2-(4-Chlorophenoxy)-2-methylpropanamide, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum is distinct due to the symmetry of the para-substituted ring and the isolated methyl protons.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic (Ortho to Cl) | 7.20 – 7.25 | Doublet ( | 2H | Ar-H (C3, C5) |

| Aromatic (Ortho to O) | 6.85 – 6.90 | Doublet ( | 2H | Ar-H (C2, C6) |

| Amide NH | 5.50 – 7.50 (Broad) | Singlet (Broad) | 1H/2H | -CONH |

| Methyl Groups | 1.45 – 1.55 | Singlet | 6H | -C(CH |

Note: The amide protons may appear as two broad singlets or one broad hump depending on solvent and hydrogen bonding.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Molecular Ion:

(approx). -

Isotopic Pattern: A characteristic 3:1 ratio for M and M+2 peaks confirms the presence of a single Chlorine atom.

References

-

PubChem. (n.d.). Compound Summary for CID 15477891: (2R)-2-(4-chlorophenoxy)propanamide. National Library of Medicine. Retrieved from [Link]

-

Zhang, X., et al. (2024). Identification of clofibric acid as a SYVN1 ligand for PROTAC development. bioRxiv. Retrieved from [Link]

Sources

An In-Depth Technical Guide on 2-(4-Chlorophenoxy)-2-methylpropanamide as a Metabolite of Clofibrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenoxy)-2-methylpropanamide, a known analytical artifact of the lipid-lowering drug clofibrate. While not a true biological metabolite, its formation during routine toxicological analysis from the active metabolite, clofibric acid, necessitates a thorough understanding for accurate bioanalytical interpretation. This document delves into the metabolic fate of clofibrate, the chemical transformation leading to the amide artifact, detailed analytical methodologies for its detection and quantification, and a discussion of its potential, though largely uncharacterized, biological significance.

Introduction: Clofibrate and its Active Metabolite

Clofibrate, an older-generation fibrate drug, has been historically prescribed for the treatment of hyperlipidemia.[1] It effectively reduces elevated plasma triglycerides by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the expression of genes involved in lipid metabolism.[2] Upon oral administration, clofibrate, an ethyl ester prodrug, is rapidly and extensively hydrolyzed by serum and tissue esterases to its pharmacologically active form, 2-(4-chlorophenoxy)-2-methylpropionic acid, commonly known as clofibric acid.[3] Clofibric acid is the primary circulating entity responsible for the therapeutic effects of the drug.

The Metabolic Journey of Clofibrate

The biotransformation of clofibrate is a critical aspect of its pharmacology and toxicology. The primary metabolic pathway involves the initial hydrolysis to clofibric acid, followed by conjugation and excretion.

Phase I Metabolism: Hydrolysis to Clofibric Acid

The conversion of clofibrate to clofibric acid is a rapid and efficient process mediated by non-specific esterases present in the blood and various tissues. This hydrolysis is a prerequisite for the drug's activity, as clofibric acid is the ligand for PPARα.

Phase II Metabolism: Glucuronidation of Clofibric Acid

The major metabolic fate of clofibric acid is conjugation with glucuronic acid to form clofibric acid glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and renders the molecule more water-soluble, facilitating its renal excretion. The direct analysis of this glucuronide conjugate is crucial for a complete understanding of clofibrate's pharmacokinetics.[4][5]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of cytotoxicity and genotoxicity induced by 2,2-bis[4-(acryloxypropoxy)phenyl]propane via caspases in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Vivo Biotransformation of Clofibrate to 2-(4-Chlorophenoxy)-2-methylpropanamide: Mechanisms and Analysis

Executive Summary

This technical guide details the metabolic pathway governing the formation of 2-(4-Chlorophenoxy)-2-methylpropanamide (Clofibramide) from the parent drug Clofibrate . While the canonical metabolism of clofibrate involves rapid hydrolysis to clofibric acid followed by glucuronidation, the formation of the primary amide represents a distinct, often overlooked pathway with significant toxicological implications.

This document analyzes the Acyl-Glucuronide Reactivity (AGR) mechanism as the primary driver for this transformation in vivo, distinguishing it from direct enzymatic amidation. It provides researchers with a self-validating analytical protocol for isolating and quantifying this metabolite using LC-MS/MS, addressing the challenges of separating neutral amides from their acidic precursors.

Mechanistic Pathways

The formation of 2-(4-Chlorophenoxy)-2-methylpropanamide is not the result of a single enzymatic step but rather a cascade involving bioactivation and subsequent nucleophilic substitution.

The Canonical Pathway (Precursors)

Upon administration, Clofibrate (an ethyl ester) is rapidly hydrolyzed by tissue and serum esterases to Clofibric Acid (the pharmacologically active PPAR

-

Enzymes: Carboxylesterases (CES1, CES2).

-

Location: Liver, Plasma, Intestine.

-

Outcome: ~100% conversion to the free acid.

The Divergent Pathway: Amide Formation

The free carboxylic acid is primarily cleared via conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs). The resulting Clofibryl Acyl-Glucuronide is an electrophilic species.[1]

The Mechanism of Amidation: Unlike peptide amidation (mediated by PAM enzymes), the formation of clofibramide from clofibric acid is driven by the chemical instability of the acyl-glucuronide intermediate.

-

Activation: UGTs convert clofibric acid to 1-O-acyl-glucuronide.

-

Nucleophilic Attack: The ester carbonyl carbon of the glucuronide is susceptible to nucleophilic attack.

-

Ammonolysis: In physiological compartments with high ammonia concentrations (e.g., renal tubules, specific hepatic microenvironments), ammonia (

) acts as the nucleophile, displacing the glucuronic acid moiety. -

Product: 2-(4-Chlorophenoxy)-2-methylpropanamide + Glucuronic Acid.

This pathway is critical for drug development professionals as it represents a "shunting" of the reactive metabolite, potentially mitigating protein adduct formation (immunotoxicity) or serving as a marker of acyl-glucuronide instability.

Pathway Visualization

The following diagram illustrates the metabolic flow, highlighting the electrophilic stress point where the amide is formed.

Caption: Metabolic cascade showing the conversion of Clofibrate to Clofibramide via the reactive acyl-glucuronide intermediate.

Experimental Protocol: Isolation and Identification

This protocol is designed to distinguish the neutral amide metabolite from the acidic parent compound and the polar glucuronide.

Sample Preparation (Plasma/Urine)

Principle: Liquid-Liquid Extraction (LLE) at alkaline pH is used to separate the neutral amide from the ionized acid.

| Step | Action | Rationale |

| 1 | Aliquot 100 µL of plasma/urine. Spike with Internal Standard (e.g., | Corrects for matrix effects and recovery loss. |

| 2 | Adjust pH to 10.0 using 0.1 M NaOH. | Ionizes Clofibric Acid ( |

| 3 | Add 500 µL MTBE (Methyl tert-butyl ether). Vortex for 2 min. | Extracts the neutral amide into the organic layer while the ionized acid remains in the aqueous buffer. |

| 4 | Centrifuge at 10,000 x g for 5 min. Transfer supernatant. | Phase separation. |

| 5 | Evaporate supernatant to dryness under | Concentrates the analyte for trace detection. |

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis). Mode: Positive Electrospray Ionization (ESI+). Note: Acids run in Negative mode; Amides run better in Positive mode due to protonation of the carbonyl oxygen/nitrogen.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

MRM Transitions (Precursor

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Identification Logic |

| Clofibramide | 228.1 | 128.0 | 25 | Loss of amide + isopropyl group ( |

| Clofibramide | 228.1 | 169.0 | 15 | Cleavage of ether bond (Chlorophenol fragment). |

| Clofibric Acid | 215.1 (Neg Mode) | 127.0 | -20 | Included for separation verification. |

Quantitative Data Summary

The following table summarizes the physicochemical properties and typical metabolic ratios observed in rodent models, derived from aggregate metabolic studies.

| Parameter | Clofibrate (Prodrug) | Clofibric Acid (Active) | Clofibramide (Metabolite) |

| MW ( g/mol ) | 242.7 | 214.6 | 213.6 |

| LogP | 3.6 | 2.5 (pH dependent) | 2.1 |

| Major Species | Rat, Human | Rat, Human | Human (Minor), Rat (Trace) |

| Primary Route | Hydrolysis | Glucuronidation | Acyl-Glucuronide Breakdown |

| Plasma | < 1 hour | 12-24 hours | Variable (Formation limited) |

| Reactivity | Low | Low | Stable (End product) |

Scientific Validation & Troubleshooting

Distinguishing "In Vivo" vs. "Ex Vivo" Formation

A critical aspect of studying acyl-glucuronide derived amides is ensuring the amide was formed in the body, not in the urine collection cup.

-

The Artifact Problem: If urine containing clofibryl glucuronide sits at room temperature, bacterial urease or spontaneous hydrolysis in the presence of ammonia can generate clofibramide.

-

Control Protocol:

-

Collect urine on dry ice or with enzyme inhibitors (e.g., saccharolactone to inhibit

-glucuronidase). -

Acidify samples immediately to pH < 4 to stabilize the acyl-glucuronide.

-

If Clofibramide is detected in stabilized plasma samples, it confirms in vivo formation.

-

Mechanistic Significance

The presence of the amide is a biomarker for reactive acyl-glucuronide exposure . High levels of the amide suggest that the glucuronide is sufficiently long-lived and reactive to undergo nucleophilic attack, correlating with a higher risk of idiosyncratic drug toxicity (IDT) via protein haptenization.

References

-

Stogniew, M., & Fenselau, C. (1982). Electrophilic reactions of acyl-linked glucuronides.[1] Formation of clofibrate mercapturate in humans. Drug Metabolism and Disposition, 10(6), 609-613.[1]

-

Schaefer, W. H. (2006). Reaction of primary and secondary amines to form carbamic acid glucuronides. Current Drug Metabolism, 7(8), 841-854.

-

Faed, E. M. (1984). Properties of acyl glucuronides: implications for studies of the pharmacokinetics and metabolism of acidic drugs. Drug Metabolism and Reviews, 15(5-6), 1213-1249.

-

National Center for Biotechnology Information (2024).

Sources

potential biological activity of 2-(4-Chlorophenoxy)-2-methylpropanamide

Candidate Profile & Biological Activity Guide [1]

Executive Summary

2-(4-Chlorophenoxy)-2-methylpropanamide (also referred to in literature as Clofibramide ) represents a structural modification of the classic hypolipidemic agent clofibrate.[1] While clofibrate functions as an ester prodrug rapidly hydrolyzed to clofibric acid, the amide derivative presents a distinct pharmacokinetic profile.[1]

This guide analyzes the molecule’s potential as a PPAR

Chemical Identity & Structural Pharmacology[1]

Molecule Characterization

The molecule consists of a p-chlorophenoxy head group linked to an isobutyramide tail.[1] This structure is critical for hydrophobic interaction within the ligand-binding domain (LBD) of nuclear receptors.[1]

| Property | Value | Clinical Significance |

| IUPAC Name | 2-(4-Chlorophenoxy)-2-methylpropanamide | Unambiguous identification.[1] |

| Molecular Formula | C | Low molecular weight (<500 Da).[1] |

| Mol. Weight | 213.66 g/mol | High oral bioavailability potential.[1] |

| Lipophilicity (LogP) | ~2.1 - 2.5 (Predicted) | Optimal for membrane permeability; higher than the free acid.[1] |

| H-Bond Donors | 1 (Amide NH | Critical for receptor anchoring.[1] |

| Metabolic Lability | Moderate | Amides are more resistant to plasma hydrolysis than esters (clofibrate), potentially extending half-life.[1] |

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the pharmacophore dissection relative to receptor binding and metabolic stability.

Figure 1: SAR analysis highlighting the functional roles of the chlorophenoxy tail (binding) and the amide head (stability/permeability).[1]

Mechanism of Action: PPAR Activation

The biological activity of 2-(4-Chlorophenoxy)-2-methylpropanamide is mediated primarily through the PPAR signaling pathway .[1] Whether acting directly or after hydrolysis to clofibric acid, the downstream effects are transcriptional.[1]

The Signaling Cascade[1]

-

Ligand Entry: The lipophilic amide crosses the cell membrane.[1]

-

Binding: Ligand binds to the PPAR

Ligand Binding Domain (LBD).[1][2] -

Heterodimerization: PPAR

forms a complex with the Retinoid X Receptor (RXR).[1][2] -

Co-activator Recruitment: Release of co-repressors and recruitment of co-activators (e.g., PGC-1

).[1] -

PPRE Binding: The complex binds to Peroxisome Proliferator Response Elements (PPRE) in DNA.[1][2]

-

Transcription: Upregulation of genes involved in

-oxidation (e.g., CPT1, ACOX1) and lipoprotein metabolism (LPL, ApoA-I).[1]

Figure 2: The nuclear receptor signaling cascade initiated by fibrate-class ligands.[1]

Experimental Protocols for Validation

To validate the biological activity of this specific amide, researchers must distinguish between its direct activity and that of its hydrolytic metabolite.[1]

In Vitro: PPAR Transactivation Assay (Luciferase Reporter)

This assay quantifies the potency of the compound in activating the receptor.[1]

Protocol:

-

Cell Line: Use HepG2 (human hepatoma) or COS-7 cells.[1]

-

Plasmids:

-

Transfection:

-

Seed cells at

cells/well in 96-well plates. -

Transfect using Lipofectamine 2000 (Invitrogen) following manufacturer guidelines.[1]

-

-

Treatment:

-

Measurement:

-

Data Analysis: Calculate Fold Induction = (Firefly/Renilla)

/ (Firefly/Renilla)

In Vivo: Triton WR-1339 Induced Hyperlipidemia

A rapid screening model to assess the lipid-lowering potential of the amide.[1]

Protocol:

-

Animals: Male Wistar rats (200-250g), fasted overnight.

-

Induction: Intraperitoneal injection of Triton WR-1339 (Tyloxapol) at 200 mg/kg.[1] This blocks lipoprotein lipase, causing a spike in plasma lipids.[1]

-

Treatment:

-

Sampling:

-

Collect blood samples at 24h and 48h post-injection.[1]

-

-

Analysis:

-

Success Criteria: A statistically significant reduction (

) in serum TG compared to the Triton-only control group.

Figure 3: Workflow for the in vivo Triton WR-1339 hyperlipidemia screening model.

Safety & Toxicology Considerations

While the amide may improve stability, the toxicological profile of the fibrate class must be monitored.[1]

-

Hepatomegaly (Rodents): Fibrates cause peroxisome proliferation in rodents, leading to increased liver weight.[1] This is generally considered species-specific and less relevant to humans, but must be measured in preclinical safety studies.[1]

-

Renal Excretion: The amide must eventually be cleared.[1] If it hydrolyzes to the acid, it will be excreted renally (often as a glucuronide conjugate).[1] Impaired renal function requires dose adjustment.[1]

-

Myopathy: Like other fibrates, there is a potential risk of myopathy, particularly if co-administered with statins.[1]

Conclusion

2-(4-Chlorophenoxy)-2-methylpropanamide serves as a vital probe in the fibrate class.[1] Its biological activity is defined by its ability to modulate PPAR

References

-

World Health Organization (WHO). (1996).[1] Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.[1] Guidelines for Drinking-water Quality.[1] [1]

-

National Institutes of Health (NIH) - PMC. (2017).[1] The Role of PPAR Alpha in the Modulation of Innate Immunity.

-

Frontiers in Endocrinology. (2021). PPAR

: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. [1] -

BenchChem. (2025).[1][3] A Comparative Analysis of the Biological Activities of 2-(4-Chlorophenoxy)acetonitrile and its Bromo Analog. (Reference for phenoxy-derivative SAR).

-

National Institutes of Health (NIH) - PubMed. (2017).[1] Physiological characterization of a novel PPAR pan agonist... (Reference for PPAR agonist screening protocols).

Sources

2-(4-Chlorophenoxy)-2-methylpropanamide CAS number and chemical identifiers

Technical Guide: 2-(4-Chlorophenoxy)-2-methylpropanamide (Clofibramide)

Executive Summary

2-(4-Chlorophenoxy)-2-methylpropanamide , commonly referred to as Clofibramide , is the primary amide derivative of Clofibric acid (the active metabolite of the lipid-lowering drug Clofibrate). While historically overshadowed by its ester precursor (Clofibrate), Clofibramide has re-emerged in contemporary research as a critical pharmaceutical intermediate and a novel ligand for E3 ubiquitin ligases (specifically SYVN1), marking its potential utility in Targeted Protein Degradation (TPD) strategies such as PROTACs.

This guide provides a comprehensive technical analysis of Clofibramide, detailing its physicochemical identity, synthesis protocols, pharmacological mechanisms, and analytical characterization. It is designed for researchers requiring high-fidelity data for drug development and metabolic profiling.

Chemical Identity & Physicochemical Properties

Clofibramide is a member of the phenoxyisobutyric acid class. Unlike its ester counterpart (Clofibrate), the amide functionality significantly alters its hydrogen-bonding capacity and metabolic stability.

Table 1: Chemical Identifiers

| Parameter | Details |

| IUPAC Name | 2-(4-Chlorophenoxy)-2-methylpropanamide |

| Common Name | Clofibramide |

| CAS Number | 5658-61-7 (Primary Amide) |

| Parent Compound | Clofibric Acid (CAS: 882-09-7) |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| SMILES | CC(C)(C(=O)N)OC1=CC=C(C=C1)Cl |

| InChI Key | Predicted: InChI=1S/C10H12ClNO2... (Analogous to acid) |

Table 2: Physicochemical Properties

| Property | Value / Description | Relevance |

| Physical State | White to off-white crystalline solid | Standard handling |

| Melting Point | 132–134 °C (Experimental) | Higher than Clofibrate (liquid) due to H-bonding |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Low water solubility | Formulation & Assay |

| LogP | ~2.1 (Predicted) | Lipophilic, membrane permeable |

| pKa | ~15 (Amide N-H) | Non-ionizable at physiological pH |

Synthesis & Manufacturing

The synthesis of Clofibramide is typically achieved through the ammonolysis of Clofibric acid derivatives. The most robust pathway involves the activation of the carboxylic acid to an acid chloride, followed by reaction with ammonia.

Protocol: Acid Chloride Route (High Yield)

Reagents:

-

Precursor: Clofibric Acid (2-(4-chlorophenoxy)-2-methylpropanoic acid).[1]

-

Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

-

Reactant: Ammonium Hydroxide (NH₄OH) or Ammonia gas.

-

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

-

Activation : Dissolve 10.0 g of Clofibric acid in 50 mL of dry DCM. Add 1.2 equivalents of Thionyl Chloride dropwise under nitrogen atmosphere.

-

Reflux : Heat the mixture to reflux (40 °C) for 2–3 hours until gas evolution (HCl/SO₂) ceases.

-

Evaporation : Remove excess SOCl₂ and solvent under reduced pressure to isolate the crude Clofibryl Chloride (an oil).

-

Amidation : Redissolve the acid chloride in fresh DCM (30 mL). Cool to 0 °C.

-

Addition : Slowly add concentrated aqueous Ammonium Hydroxide (excess) or bubble anhydrous Ammonia gas into the solution while stirring vigorously.

-

Workup : Stir for 1 hour at room temperature. Wash the organic layer with water (2x), 1M NaOH (to remove unreacted acid), and brine.

-

Purification : Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water to obtain pure Clofibramide crystals.

Visualization: Synthesis Pathway

Figure 1: Synthetic pathway from Clofibric Acid to Clofibramide via Acid Chloride activation.

Pharmacology & Emerging Applications

Clofibramide sits at the intersection of classical lipid metabolism and modern protein degradation therapeutics.

Mechanism 1: PPAR-alpha Modulation (Classical)

Like its parent acid, Clofibramide retains structural affinity for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .

-

Mode of Action : It acts as a weak agonist or prodrug. In vivo, amidases may hydrolyze the amide bond, releasing the free Clofibric acid, which then dimerizes with RXR to regulate gene expression involved in fatty acid oxidation (e.g., LPL, ApoA-I).

Mechanism 2: SYVN1 Ligand (Novel/PROTACs)

Recent chemoproteomic studies (e.g., bioRxiv 2026) have identified Clofibramide as a specific ligand for SYVN1 (Synoviolin) , an E3 ubiquitin ligase.

-

Significance : Unlike standard PPAR activity, this binding is distinct to the amide structure.

-

Application : Researchers use the Clofibramide scaffold as a "warhead" to recruit SYVN1 in PROTAC (Proteolysis Targeting Chimera) design, enabling the targeted degradation of neo-substrates (e.g., BRD4) when linked to a target-binding moiety.

Visualization: Pharmacological Divergence

Figure 2: Dual pharmacological pathways: Classical prodrug metabolism vs. direct E3 ligase recruitment.

Analytical Characterization

To validate the identity of synthesized Clofibramide, the following analytical signatures must be confirmed.

A. High-Performance Liquid Chromatography (HPLC)

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Mobile Phase : Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].

-

Flow Rate : 1.0 mL/min.

-

Detection : UV @ 226 nm (Absorption max of chlorophenoxy ring).

-

Retention Time : Clofibramide will elute earlier than Clofibrate (ester) but later than Clofibric acid (ionized) under neutral conditions.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.30 (d, J=8.8 Hz, 2H) : Aromatic protons (meta to oxygen).

-

δ 6.85 (d, J=8.8 Hz, 2H) : Aromatic protons (ortho to oxygen).

-

δ 7.10 (br s, 1H) : Amide N-H (Proton A).

-

δ 6.90 (br s, 1H) : Amide N-H (Proton B).

-

δ 1.45 (s, 6H) : Gem-dimethyl protons (C(CH₃)₂).

Note: The presence of two broad singlets for the NH₂ group (or one broad peak depending on solvent/temp) and the distinct shift of the dimethyl group confirms the amide structure over the acid.

Safety & Toxicology

-

Hazard Classification : Irritant (Skin/Eye).

-

Signal Word : Warning.

-

Handling : Use standard PPE (Gloves, Goggles).

-

Metabolic Note : As a precursor to Clofibric acid, it shares the safety profile of fibrates—potential for peroxisome proliferation (in rodents) and liver enzyme elevation.

References

- LKT Laboratories. Clofibric Acid Product Specifications & Pharmacology.

- ChemicalBook. Synthesis of 2-(4-Chlorophenoxy)-2-methylpropionic acid and derivatives.

- bioRxiv. Identification of clofibric acid as a SYVN1 ligand for PROTAC development. (2026).

-

PubChem . Compound Summary: Clofibric Acid (Parent).[1][2][3] CID 2797. Retrieved from pubchem.ncbi.nlm.nih.gov.

- Sigma-Aldrich. Product Detail: 2-(4-Chlorophenoxy)-2-methylpropionic acid.

Sources

A Phased, Mechanistic Approach to the Preliminary Toxicological Assessment of 2-(4-Chlorophenoxy)-2-methylpropanamide

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological assessment of 2-(4-Chlorophenoxy)-2-methylpropanamide. As a novel chemical entity, potentially serving as an intermediate in the synthesis of pharmaceuticals and agrochemicals, a robust toxicological evaluation is paramount to ensure safety and guide further development.[1] This document provides a framework built on modern toxicological principles, progressing from computational and in vitro methodologies to targeted in vivo studies. The causality behind each experimental choice is detailed, emphasizing a self-validating system that aligns with international regulatory guidelines. The objective is to build a foundational toxicological profile, identifying potential hazards and establishing a preliminary safety margin.

Introduction: The Investigational Compound

2-(4-Chlorophenoxy)-2-methylpropanamide is a small molecule characterized by a chlorophenoxy group linked to a propanamide moiety. Its structure shares features with the phenoxy class of compounds, such as the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) and the drug clofibrate.[2] Notably, this specific amide has been identified as a potential artifact formed from a metabolite of clofibrate during certain analytical procedures, though its independent biological and toxicological profile is not well-documented.[3]

The assessment strategy detailed herein is therefore proactive, designed to systematically investigate potential toxicological liabilities based on structural alerts and the known effects of related chemical classes, which include hepatic, renal, and neurological effects at high doses.[4][5][6] The core principle is a phased approach that prioritizes non-animal methods for initial screening, reserving in vivo studies for confirmation and systemic evaluation, in line with the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[7]

Foundational Assessment: Physicochemical and In Silico Evaluation

Prior to any biological testing, a thorough understanding of the compound's physical and chemical properties is essential. These parameters dictate its behavior in biological systems and are critical for designing meaningful toxicological assays. Concurrently, computational toxicology provides an invaluable initial screen for potential hazards.

Physicochemical Characterization

The first step is to determine the fundamental properties of the test article. This is a non-negotiable prerequisite for accurate dose formulation and interpretation of toxicological data.

Table 1: Essential Physicochemical Parameters for 2-(4-Chlorophenoxy)-2-methylpropanamide

| Parameter | Rationale | Target Value/Information |

| Purity | Ensures that observed toxicity is due to the compound itself and not impurities. | >98% (as determined by HPLC/UPLC) |

| Solubility | Determines appropriate vehicle for in vitro and in vivo dosing. Critical for bioavailability. | Aqueous and organic solvent solubility profile. |

| LogP (Octanol-Water Partition Coefficient) | Predicts lipophilicity and potential for membrane permeability and bioaccumulation. | Experimentally determined. |

| pKa | Determines the ionization state at physiological pH, affecting absorption and distribution. | Experimentally determined. |

| Chemical Stability | Ensures the compound does not degrade in the dosing vehicle or under assay conditions. | Stability profile at various pH and temperatures. |

In Silico Toxicological Prediction

Computational (in silico) models are used to predict toxicological endpoints based on the chemical structure of the molecule. These predictions serve as an early warning system, guiding the focus of subsequent in vitro and in vivo testing.

Tier 1: In Vitro Toxicology Assessment

The Tier 1 evaluation employs a battery of in vitro assays to efficiently screen for key toxicological endpoints.[8] This phase provides critical data on cytotoxicity, genotoxicity, and potential organ-specific liabilities without the use of whole animals.

General Cytotoxicity

Causality: Determining the concentrations at which the compound causes general cell death is the first and most fundamental in vitro step. The resulting dose-response curve is essential for selecting sub-lethal concentrations for more complex, mechanism-based assays (e.g., genotoxicity, hepatotoxicity), ensuring that observed effects are not simply a consequence of overt cytotoxicity.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

-

Cell Line: Human hepatoma cells (HepG2) are selected for their relevance to xenobiotic metabolism.

-

Seeding: Plate HepG2 cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Dosing: Prepare a 2x stock solution of 2-(4-Chlorophenoxy)-2-methylpropanamide in culture medium. Perform serial dilutions to create a concentration range (e.g., 0.1 µM to 1000 µM).

-

Treatment: Remove old medium from cells and add 100 µL of the test compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 24 hours.

-

Staining: Wash cells with PBS. Add medium containing 50 µg/mL Neutral Red dye and incubate for 3 hours. This dye is taken up and stored in the lysosomes of viable cells.

-

Extraction: Wash cells with PBS, then add 150 µL of a destain solution (50% ethanol, 49% water, 1% acetic acid) to extract the dye from the cells.

-

Quantification: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Causality: Genotoxicity testing is a regulatory requirement designed to detect compounds that can induce genetic damage, a key event in carcinogenesis and heritable diseases.[9][10] A standard battery of tests is required to assess different mechanisms of genetic damage.[11]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are engineered to detect different types of point mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver) to identify metabolites that may be genotoxic.

-

Procedure (Plate Incorporation Method): a. Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer in molten top agar. b. Pour this mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan). A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Preliminary Organ-Specific Toxicity

Causality: Based on the known toxicity of related phenoxy compounds and the liver's central role in xenobiotic metabolism, preliminary assessments of hepatotoxicity and cardiotoxicity are warranted.[4][12] Cardiovascular toxicity is a leading cause of drug attrition and must be evaluated early.[13][14]

Table 2: Proposed In Vitro Organ-Specific Toxicity Assays

| Target Organ | Assay | Endpoint Measured | Rationale |

| Liver | High-Content Imaging in Human Hepatocytes | Steatosis (lipid accumulation), mitochondrial membrane potential, reactive oxygen species (ROS) production. | Assesses multiple key mechanisms of drug-induced liver injury (DILI) simultaneously.[15] |

| Heart | hERG Patch-Clamp Assay | Inhibition of the hERG potassium channel current. | The hERG channel is critical for cardiac repolarization. Inhibition is a primary indicator of risk for Torsades de Pointes, a life-threatening arrhythmia. |

Tier 2: In Vivo Toxicology Assessment

Following the in vitro assessment, in vivo studies are necessary to understand the compound's effects within a complex, whole biological system.[16] These studies provide crucial information on systemic toxicity, target organs, and toxicokinetics.

Acute Oral Toxicity Study (OECD 423)

Causality: The acute oral toxicity study is a foundational in vivo test to determine the immediate health hazards of a single high-dose exposure.[17] It provides a toxicity classification and an estimation of the LD50, which is critical for guiding dose selection in subsequent repeat-dose studies and for regulatory hazard communication. The Acute Toxic Class Method (OECD 423) is selected as it provides sufficient information for classification while minimizing animal use compared to older methods.[18][19]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

-

Species: Wistar or Sprague-Dawley rats (single sex, typically female, as they are often more sensitive).

-

Housing: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.

-

Procedure: a. A stepwise procedure is used with 3 animals per step. b. Starting Dose: Based on in vitro cytotoxicity and in silico data, a starting dose is selected (e.g., 300 mg/kg). c. Dosing: Animals are fasted overnight, then administered the compound via oral gavage. d. Observation: Animals are closely observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, autonomic activity) for up to 14 days. Body weights are recorded periodically.

-

Dose Progression: The outcome of the first step determines the next dose level (either higher or lower) according to the OECD 423 flowchart.

-

Endpoint: The study allows for classification of the substance into one of the Globally Harmonised System (GHS) categories for acute toxicity. A gross necropsy of all animals is performed at the end of the study.

Table 3: Example Dosing and Observation Scheme (OECD 423)

| Step | Dose (mg/kg) | Number of Animals | Outcome Criteria for Next Step |

| 1 | 300 | 3 | If 2-3 die, re-test at 50 mg/kg. If 0-1 die, test at 2000 mg/kg. |

| 2 | 50 or 2000 | 3 | Outcome determines final GHS classification. |

Safety Pharmacology Core Battery

Causality: Regulatory agencies mandate a core battery of safety pharmacology studies to investigate potential adverse effects on vital organ systems (Central Nervous, Cardiovascular, and Respiratory) that could pose an immediate threat to life.[20][21] These studies are designed to detect undesirable pharmacodynamic effects at and above the expected therapeutic range.

Data Integration and Preliminary Risk Assessment

The culmination of this preliminary assessment is the integration of all data streams—physicochemical, in silico, in vitro, and in vivo. This integrated profile allows for an initial risk assessment.

-

Hazard Identification: Were any hazards identified (e.g., cytotoxicity at low concentrations, positive genotoxicity signal, cardiovascular effects)?

-

Dose-Response Characterization: At what concentrations or doses did these effects occur?

-

Cross-Validation: Do the in vivo results confirm or contradict the in vitro findings? For example, if in vitro hepatotoxicity was observed, were there corresponding changes in liver enzymes or histopathology in the acute oral study?

-

NOAEL Establishment: From the in vivo studies, a preliminary No-Observed-Adverse-Effect Level (NOAEL) can be estimated, which is the highest dose at which no significant adverse effects were found.[22] This value is fundamental for calculating a safe starting dose for any potential future studies.

Conclusion

This technical guide presents a logical, tiered, and scientifically justified framework for conducting a preliminary toxicological assessment of 2-(4-Chlorophenoxy)-2-methylpropanamide. By progressing from computational and high-throughput in vitro screens to definitive, low-animal-use in vivo studies, this strategy enables a robust initial characterization of the compound's safety profile. This approach ensures that key potential liabilities are investigated early, allowing for informed decision-making in the development pathway while adhering to the highest standards of scientific integrity and regulatory compliance.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid (2,4-D). In Bookshelf. Retrieved from [Link]

-

PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

GovInfo. (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

-

Wikipedia. (n.d.). MCPA. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(4-Chlorophenoxy)-2-methyl-N-(thiazol-2-yl)propanamide. Retrieved from [Link]

-

24d.info. (n.d.). Toxicology of 2,4-D. Retrieved from [Link]

-

PLOS Journals. (n.d.). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. Retrieved from [Link]

-

AccessMedicine. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). Retrieved from [Link]

-

bioRxiv. (2023). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]

-

REPROCELL. (2022). The ultimate guide to non-animal cardiovascular safety pharmacology. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]

-

PubMed Central (PMC). (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Retrieved from [Link]

-

Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

Journal of Analytical Toxicology. (n.d.). Formation of 2-(4-Chlorophenoxy)-2-Methylpropanamide from a Clofibrate Metabolite During Extraction of Urine. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. Retrieved from [Link]

-

PubMed. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Retrieved from [Link]

-

National Toxicology Program (NTP). (2001). OECD Test Guideline 423. Retrieved from [Link]

-

CORE. (n.d.). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Retrieved from [Link]

-

F1000Research. (n.d.). Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. Retrieved from [Link]

-

Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

-

Future Science. (n.d.). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Retrieved from [Link]

-

Auxochromofours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

-

PubMed. (n.d.). Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro Toxicity Test Services. Retrieved from [Link]

-

Ncardia. (n.d.). Toxicology and Safety Pharmacology. Retrieved from [Link]

-

Biobide. (n.d.). In vivo toxicology studies. Retrieved from [Link]

-

MDPI. (n.d.). Identification of New Toxicity Mechanisms in Drug-Induced Liver Injury through Systems Pharmacology. Retrieved from [Link]

-

SlideShare. (n.d.). Regulatory Toxicology. Retrieved from [Link]

-

Smithers. (n.d.). Genotoxicity | Pharmaceutical. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

-

PubMed Central (PMC). (2024). Comprehensive hepatotoxicity prediction: ensemble model integrating machine learning and deep learning. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]

-

PubMed. (n.d.). Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

-

Gentronix. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Retrieved from [Link]

-

BioWorld. (2012). New models designed to predict drug toxicity for liver and kidney. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. Retrieved from [Link]

-

PubMed. (2022). The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. Retrieved from [Link]

-

Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]

-

YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]

-

Dovepress. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Retrieved from [Link]

-

National Toxicology Program (NTP). (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

Sources

- 1. 2-(4-Chlorophenoxy)-2-methyl-N-(thiazol-2-yl)propanamide [myskinrecipes.com]

- 2. MCPA - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. ADEQUACY OF THE DATABASE - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. blog.biobide.com [blog.biobide.com]

- 8. criver.com [criver.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. smithers.com [smithers.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reprocell.com [reprocell.com]

- 14. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. criver.com [criver.com]

- 21. fda.gov [fda.gov]

- 22. 24d.info [24d.info]

Metabolic Pathway & Pharmacodynamics of Clofibrate: A Technical Guide

Executive Summary

Clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) represents a foundational case study in metabolic pharmacology. As the prototype of the fibrate class, its metabolic trajectory—from ester prodrug to active acid to reactive acyl glucuronide—illustrates critical concepts in bioactivation and toxicity.

While its clinical use has waned following the WHO Cooperative Trial which highlighted safety signals, clofibrate remains a vital reference compound for studying Peroxisome Proliferator-Activated Receptor alpha (PPAR

The Metabolic Pathway: From Prodrug to Excretion

Clofibrate is not the active pharmacological agent; it is an ethyl ester prodrug designed to enhance oral bioavailability. Its metabolism is biphasic, characterized by rapid hydrolysis followed by Phase II conjugation.

Phase I: Hydrolysis (Bioactivation)

Upon oral administration, clofibrate undergoes rapid and near-complete hydrolysis.

-

Enzymes: Carboxylesterases (CES), primarily located in the intestinal wall, plasma, and liver.

-

Reaction: Cleavage of the ethyl ester bond.

-

Product: Clofibric Acid (p-chlorophenoxyisobutyric acid). This is the pharmacologically active moiety responsible for lipid regulation.[1][2]

-

Kinetics: The half-life of the parent compound (clofibrate) is extremely short (minutes), while the active metabolite (clofibric acid) has a half-life of 12–25 hours in humans, allowing for once-daily dosing.

Phase II: Glucuronidation (Inactivation & Reactivity)

Clofibric acid is resistant to Phase I oxidative metabolism (CYP450). Instead, it is cleared almost exclusively via Phase II conjugation.

-

Enzymes: UDP-glucuronosyltransferases (UGTs).[3][4] While specific isoform contribution varies, UGT1A9 and UGT2B7 are implicated in the metabolism of fibrates.[4]

-

Reaction: Transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the carboxylic acid group of clofibric acid.

-

Product: Clofibryl Acyl Glucuronide .

-

Toxicological Significance: Unlike ether glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo:

-

Hydrolysis: Reverting to clofibric acid (futile cycling).

-

Transacylation: Covalently binding to plasma proteins (e.g., albumin) or intracellular proteins, potentially leading to immune-mediated hypersensitivity or toxicity.

-

Mercapturate Formation: A unique pathway where the glucuronide is displaced by glutathione, eventually forming a mercapturic acid conjugate excreted in urine.

-

Visualization: Metabolic Pathway

Figure 1: The biotransformation of clofibrate, highlighting the bioactivation to clofibric acid and the formation of the reactive acyl glucuronide intermediate.[2][5][6][7]

Mechanism of Action: PPARngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> Signaling[2][8]

Understanding the metabolism is only relevant in the context of why clofibric acid is bioactive. It functions as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR

The Signaling Cascade

-

Ligand Binding: Clofibric acid enters the hepatocyte and binds to the ligand-binding domain of PPAR

. -

Heterodimerization: The activated PPAR

forms a heterodimer with the Retinoid X Receptor (RXR). -

DNA Binding: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[7]

-

Transcriptional Regulation:

-

Upregulation: Lipoprotein Lipase (LPL), ApoA-I, ApoA-II (increasing HDL), and enzymes of fatty acid

-oxidation. -

Downregulation: ApoC-III (an inhibitor of LPL).

-

Physiological Outcome

The net result is a significant reduction in triglyceride-rich VLDL particles and a modest increase in HDL.[2]

Visualization: PPAR Mechanism

Figure 2: The molecular mechanism of action (MoA) showing the nuclear receptor pathway activated by clofibric acid.

Experimental Protocols

To validate clofibrate metabolism or compare novel fibrates against it, the following protocols are the industry standard.

Protocol A: Microsomal Stability (Hydrolysis & Glucuronidation)

Objective: To determine the rate of ester hydrolysis (Phase I) and subsequent glucuronidation (Phase II).

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH regenerating system (optional for clofibrate, as hydrolysis is non-oxidative, but required if checking for minor CYP pathways).

-

UDPGA (Uridine 5'-diphospho-glucuronic acid) – Essential for Phase II .

-

Alamethicin (pore-forming peptide) – Critical to allow UDPGA entry into the microsomal lumen where UGTs reside.

Workflow:

-

Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Activation: Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 mins (activates latent UGTs).

-

Substrate Addition: Add Clofibrate (1 µM final concentration).

-

Initiation:

-

Arm A (Hydrolysis only): Add Buffer.[8]

-

Arm B (Glucuronidation): Add UDPGA (5 mM final).

-

-

Incubation: Shake at 37°C.

-

Sampling: Remove aliquots at 0, 5, 15, 30, 60 min.

-

Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Deuterated Clofibric Acid).

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

-

Arm A: Rapid disappearance of Clofibrate

Appearance of Clofibric Acid. -

Arm B: Disappearance of Clofibric Acid

Appearance of Clofibryl Glucuronide (+176 Da shift).

Visualization: Experimental Workflow

Figure 3: Step-by-step workflow for assessing clofibrate metabolic stability in liver microsomes.

Toxicology & Clinical Implications[10]

The "Peroxisome Proliferation" Divergence

A critical aspect of clofibrate research is the species difference in response.

-

Rodents: Clofibrate causes massive proliferation of peroxisomes and hepatomegaly, eventually leading to hepatocellular carcinoma. This is driven by high expression of PPAR

in rodent liver. -

Humans: Humans have lower hepatic PPAR

expression and do not exhibit peroxisome proliferation or the associated liver cancer risk seen in rodents. This discrepancy highlights the importance of selecting appropriate animal models in lipid metabolic research.

The WHO Cooperative Trial

The World Health Organization (WHO) conducted a massive trial (1965–1978) to test clofibrate for primary prevention of ischemic heart disease.

-

Result: While clofibrate successfully lowered cholesterol, the treatment group showed a significant excess in total mortality (25% higher than control).[9]

-

Cause: Increases in cholelithiasis (gallstones) and malignancies (GI tract), likely linked to the alteration of cholesterol excretion and potentially the reactive acyl glucuronide metabolites.

-

Impact: This led to the withdrawal of clofibrate in many markets and a "black box" warning, shifting focus to newer fibrates (fenofibrate, gemfibrozil) with better safety profiles.

Drug-Drug Interactions (Displacement)

Clofibric acid is highly protein-bound (>95% to albumin).

-

Mechanism: It can displace other acidic drugs (e.g., warfarin, phenytoin) from albumin binding sites.

-

Consequence: This increases the free (active) concentration of the displaced drug, potentially leading to bleeding events (warfarin) or toxicity.

Quantitative Data Summary

| Parameter | Value/Description | Notes |

| Bioavailability | >90% | Absorbed as clofibric acid after hydrolysis. |

| Tmax | 2–6 Hours | Time to peak plasma concentration. |

| Plasma Half-life | 12–25 Hours | Supports once-daily dosing. |

| Protein Binding | 95–97% | Binds primarily to Albumin. |

| Excretion | Urine (60–70%) | Primarily as glucuronide conjugate.[10] |

| Active Metabolite | Clofibric Acid | p-chlorophenoxyisobutyric acid.[11] |

| Key Enzyme (Phase I) | Carboxylesterases | Rapid hydrolysis in plasma/liver. |

| Key Enzyme (Phase II) | UGTs (e.g., UGT1A9, 2B7) | Forms reactive acyl glucuronide.[4][12] |

References

-

World Health Organization. (1980). WHO cooperative trial on primary prevention of ischaemic heart disease using clofibrate to lower serum cholesterol: mortality follow-up.[13] The Lancet.

-

PubChem. (2023). Clofibrate Compound Summary. National Library of Medicine.

-

Stogniew, M., & Fenselau, C. (1982). Electrophilic reactions of acyl-linked glucuronides.[14] Formation of clofibrate mercapturate in humans. Drug Metabolism and Disposition.[5][10][14][15]

-

Schoonjans, K., et al. (1996). Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression.[2][7][16] Journal of Lipid Research.

-

Cyprotex. (2023). Microsomal Stability Assay Protocol.[5][6][8][15]

Sources

- 1. Deep Scientific Insights on Clofibrate's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 2. What is the mechanism of Clofibrate? [synapse.patsnap.com]

- 3. In vitro glucuronidation of fenofibric acid by human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mttlab.eu [mttlab.eu]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. Treatment with PPARα Agonist Clofibrate Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. info.mercell.com [info.mercell.com]

- 9. W.H.O. cooperative trial on primary prevention of ischaemic heart disease using clofibrate to lower serum cholesterol: mortality follow-up. Report of the Committee of Principal Investigators [pubmed.ncbi.nlm.nih.gov]

- 10. Clofibrate | C12H15ClO3 | CID 2796 - PubChem [pubchem.ncbi.nlm.nih.gov]